molecular formula C13H14N2O B10954067 N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B10954067
M. Wt: 214.26 g/mol
InChI Key: MUODWKAHYQCJBK-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is a heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the following steps:

    Formation of 4-(1H-pyrrol-1-yl)benzylamine: This can be achieved by reacting 4-(1H-pyrrol-1-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions.

    Acetylation: The resulting 4-(1H-pyrrol-1-yl)benzylamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the benzyl ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to the presence of both the pyrrole ring and the acetamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C13H14N2O/c1-11(16)14-10-12-4-6-13(7-5-12)15-8-2-3-9-15/h2-9H,10H2,1H3,(H,14,16)

InChI Key

MUODWKAHYQCJBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

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